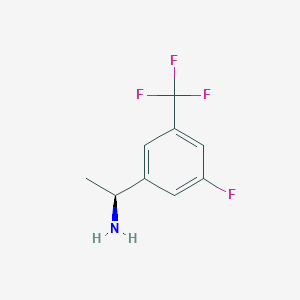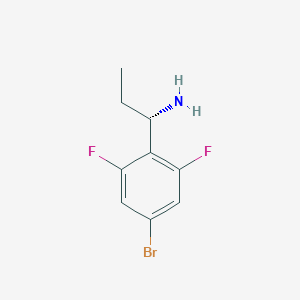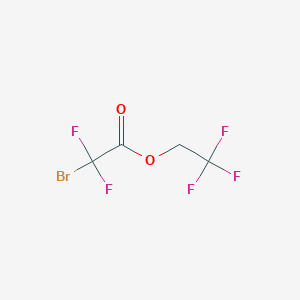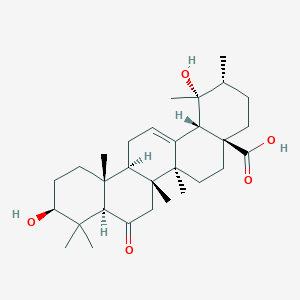
tert-Butyl (3,5-dioxocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3,5-dioxocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring with two keto groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,5-dioxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method involves the use of tert-butyl carbamate and 1,3-cyclohexanedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3,5-dioxocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols. Substitution reactions can lead to the formation of various carbamate derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-Butyl (3,5-dioxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug or a protecting group for amines. Its stability and ease of removal under mild conditions make it suitable for use in drug design and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3,5-dioxocyclohexyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a carbamate protecting group, temporarily masking reactive amine groups. This allows for selective reactions to occur at other sites within the molecule. The removal of the carbamate group is typically achieved through hydrolysis under acidic or basic conditions, revealing the free amine group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protecting group properties.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with a different ring structure and functional groups.
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate: A structurally related compound with additional boron-containing functional groups.
Uniqueness
tert-Butyl (3,5-dioxocyclohexyl)carbamate is unique due to the presence of two keto groups on the cyclohexyl ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in synthetic chemistry and a useful tool in medicinal chemistry for the protection and deprotection of amine groups .
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-(3,5-dioxocyclohexyl)carbamate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-8(13)6-9(14)5-7/h7H,4-6H2,1-3H3,(H,12,15) |
Clave InChI |
YIZPWUCBODRKON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=O)CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
![4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)





![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)


![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)

![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
